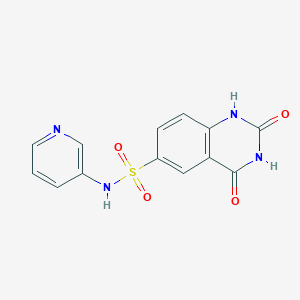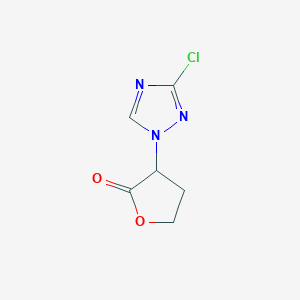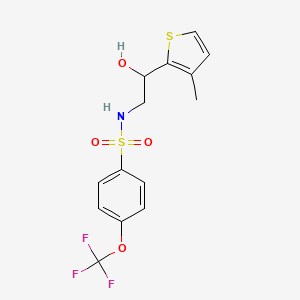![molecular formula C18H17FN4OS B2507792 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine CAS No. 1093127-99-1](/img/structure/B2507792.png)
1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine involves multiple steps and is crucial for the development of ligands for various receptors. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound designed to image dopamine D4 receptors, was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole was reported to be simple and efficient, with the compounds characterized by spectral analysis .
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and requires detailed analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . This level of structural detail is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are varied and include electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation . These reactions are carefully chosen to introduce specific functional groups that confer the desired biological activity and receptor affinity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their crystal structure and thermal stability, are important for their practical application. For example, the crystal structure of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the compound exhibited thermal stability as determined by TG-DTA and DSC . These properties can influence the compound's solubility, stability, and suitability for in vivo studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Piperazine derivatives, including compounds structurally similar to 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, have been synthesized and characterized through spectral analysis, highlighting their significance in medicinal chemistry. Docking studies to understand molecular interactions are also a part of this research domain (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial and Antitumor Activities
- Certain piperazine derivatives have shown promising results in vitro as antibacterial agents and in inhibiting biofilm formation by various bacterial strains. These findings suggest potential therapeutic applications of these compounds in treating bacterial infections (Mekky & Sanad, 2020).
- Piperazine derivatives have been investigated for their antitumor activities. Some have demonstrated significant cytotoxicity against tumor cell lines and potent antitumor activity in vivo, indicating their potential as cancer therapeutics (Naito et al., 2005).
Inhibitory Activities and Enzyme Interactions
- Certain piperazine compounds have shown effective inhibitory activities against MurB enzyme, which is crucial for bacterial cell wall synthesis. This indicates the potential application of these compounds in developing new antibacterial agents (Mekky & Sanad, 2020).
- The anticancer activity of compounds with piperazine substituents has been studied extensively. Specific derivatives have shown significant inhibitory effects on various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Turov, 2020).
Biological Activity Evaluation
- New urea and thiourea derivatives of piperazine have been synthesized and evaluated for their antiviral and antimicrobial activities. Certain derivatives exhibited promising antiviral activities, indicating potential applications in combating viral infections and microbial diseases (Reddy et al., 2013).
Crystal Structure Analysis
- The crystal structures of piperazine derivatives have been determined, revealing details about their molecular conformations and interactions. These findings are crucial for understanding the compound's properties and potential applications in pharmaceuticals (Loh et al., 2010; Ragavan et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as [4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition leads to an elevation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The affected pathway is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol . The inhibition of this pathway by this compound results in an increase in 2-AG levels .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of 2-AG . This increase in 2-AG levels leads to enhanced activation of the cannabinoid receptors CB1 and CB2 .
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRFUSYWFDAAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

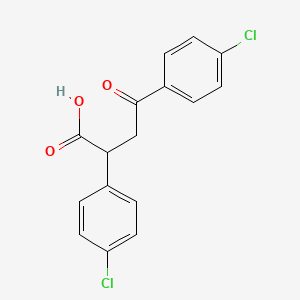


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
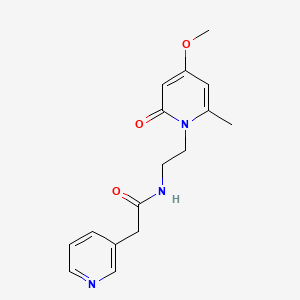
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)
